C-7 Acetate vs. C-7 Methanesulfonate: Divergent Antiviral Pharmacophore Requirements
The C-7 methanesulfonate analog KIN101 (CAS 610753-87-2) is a well-characterized IRF-3 agonist with reported IC₅₀ values of 2 μM against influenza virus and >5 μM against dengue virus . The biological activity of KIN101 is mechanistically linked to the methanesulfonate leaving group at C-7, which is absent in the acetate analog. The 7-acetate derivative (target compound) is therefore predicted to lack this specific IRF-3-dependent antiviral activity, representing a negative differentiation that is nonetheless critical for experimental design—the acetate can serve as a negative control or be used to isolate non-IRF-3-mediated chromen-4-one effects.
| Evidence Dimension | Antiviral activity (influenza virus inhibition) |
|---|---|
| Target Compound Data | Not reported as active; predicted inactive via IRF-3 pathway due to absence of methanesulfonate leaving group |
| Comparator Or Baseline | KIN101 (7-methanesulfonate analog, CAS 610753-87-2): IC₅₀ = 2 μM (influenza virus), >5 μM (dengue virus) |
| Quantified Difference | Qualitative difference: presence vs. absence of IRF-3 agonist activity |
| Conditions | Influenza virus and dengue virus (DNV) cell-based infection assays; IRF-3 nuclear translocation assay |
Why This Matters
This difference enables researchers to use the acetate analog as an isogenic negative control to dissect IRF-3-dependent vs. IRF-3-independent effects of 4-aryl-chromen-4-ones.
